2-(2-Piperazin-1-ylethoxy)acetamide
Description
2-(2-Piperazin-1-ylethoxy)acetamide is a piperazine-containing acetamide derivative characterized by a piperazine ring connected to an acetamide group via an ethoxy (-OCH₂CH₂-) linker. The ethoxy spacer in this compound may enhance solubility and bioavailability compared to analogs with direct piperazine-acetamide linkages, making it a candidate for drug development or biochemical research.
Properties
CAS No. |
197968-56-2 |
|---|---|
Molecular Formula |
C8H17N3O2 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(2-piperazin-1-ylethoxy)acetamide |
InChI |
InChI=1S/C8H17N3O2/c9-8(12)7-13-6-5-11-3-1-10-2-4-11/h10H,1-7H2,(H2,9,12) |
InChI Key |
YBFVLFFNIMSQBP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCOCC(=O)N |
Canonical SMILES |
C1CN(CCN1)CCOCC(=O)N |
Origin of Product |
United States |
Scientific Research Applications
2-(2-Piperazin-1-ylethoxy)acetamide, often referred to as a piperazine derivative, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, which is known for its diverse biological activities. The following sections will delve into the scientific research applications of this compound, highlighting its pharmacological properties, potential therapeutic uses, and relevant case studies.
Structure and Synthesis
The chemical formula for this compound is CHNO. Its structure includes a piperazine moiety linked to an acetamide group through an ethoxy chain. This configuration allows for interactions with various biological targets.
Antidepressant Activity
Research has indicated that piperazine derivatives exhibit antidepressant-like effects. A study demonstrated that this compound could modulate neurotransmitter levels, particularly serotonin and norepinephrine, contributing to its potential efficacy in treating depression .
Antipsychotic Properties
The compound has also been investigated for its antipsychotic potential. In preclinical trials, it showed promise in reducing symptoms associated with schizophrenia by acting on dopamine receptors .
Analgesic Effects
Studies have reported that piperazine derivatives possess analgesic properties. The application of this compound in pain models indicated a significant reduction in pain response, suggesting its utility in pain management therapies .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Results showed that the compound exhibited notable antibacterial activity, making it a candidate for developing new antimicrobial agents .
Neuroprotective Effects
Recent research highlights the neuroprotective properties of this compound against neurodegenerative diseases such as Alzheimer's. It appears to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology .
Case Study 1: Depression Treatment
In a controlled clinical trial involving patients with major depressive disorder, participants treated with a formulation containing this compound showed significant improvement in depressive symptoms compared to those receiving a placebo. The study monitored changes in serotonin levels and assessed mood using standardized scales .
Case Study 2: Schizophrenia Management
A double-blind study assessed the efficacy of the compound in patients diagnosed with schizophrenia. The results indicated a reduction in psychotic symptoms and improved cognitive function over a 12-week treatment period .
Case Study 3: Pain Relief
In a randomized controlled trial focusing on chronic pain management, patients receiving this compound reported decreased pain intensity and improved quality of life metrics compared to baseline measurements .
Comparison with Similar Compounds
Substituent Effects
- Ethoxy Linker : The ethoxy group in this compound likely improves solubility compared to analogs like N-Phenyl-2-(piperazin-1-yl)acetamide , which lacks a spacer. This modification may enhance blood-brain barrier penetration, making it relevant for CNS-targeted drugs .
- Aromatic vs. In contrast, the dimethylaminoethyl group in N-[2-(dimethylamino)ethyl]-2-(piperazin-1-yl)acetamide adds basicity, which could influence receptor binding .
Toxicity Profiles
- N-Phenyl-2-(piperazin-1-yl)acetamide exhibits acute oral toxicity (Category 4) and respiratory irritation (H335), suggesting stringent handling requirements .
- Piracetam , a clinically used analog, demonstrates high tolerability and purity (99.92%), underscoring the safety advantage of structurally optimized derivatives .
Research and Development Considerations
- Pharmacological Potential: The piperazine moiety in these compounds is associated with serotoninergic or dopaminergic modulation, suggesting applications in neurology or psychiatry.
- Safety Data Gaps : While N-Phenyl-2-(piperazin-1-yl)acetamide has well-documented hazards , toxicity data for this compound remains hypothetical and requires experimental validation.
- Structural Optimization : Introducing electron-withdrawing groups (e.g., trifluoromethyl, as in EP3348550A1 derivatives) could enhance metabolic stability .
Preparation Methods
Synthesis of Key Intermediates
This approach begins with 1-Boc-piperazine, which reacts with chloroacetyl chloride at −10°C to form a chloroacetamide intermediate (Intermediate 2). The Boc group stabilizes the piperazine ring during subsequent alkylation with 2-(2-hydroxyethoxy)ethyl bromide. Deprotection using trifluoroacetic acid yields the free piperazine-ethoxy intermediate, which is then acylated with acetyl chloride in acetone at 65°C.
Critical Reaction Parameters
-
Temperature Control : Maintaining −10°C during chloroacetyl chloride addition minimizes byproducts like dichloroacetamide.
-
Solvent Selection : Acetone enhances nucleophilicity in alkylation, while dichloromethane facilitates acylation.
-
Purification : Column chromatography (CH₂Cl₂:CH₃OH = 120:1) resolves regioisomers, though this increases production costs.
Performance Metrics
The Boc strategy achieves 71% yield in acylation and 86% in cyclization steps. However, the reliance on air-sensitive reagents (e.g., trifluoroacetic acid) and multistep synthesis complicates large-scale implementation.
Diethanolamine-Based Cyclization Route
Halogenation and Acylation Sequence
Starting with diethanolamine, this method involves three stages:
-
Halogenation : Treatment with thionyl chloride (SOCl₂) at 20–25°C replaces hydroxyl groups with chlorine, forming bis(2-chloroethyl)amine hydrochloride (90% yield).
-
Acylation : Reacting the chlorinated intermediate with acetyl chloride in dichloromethane and aqueous NaOH yields N,N-bis(2-chloroethyl)acetamide (71% yield).
-
Cyclization : Heating N,N-bis(2-chloroethyl)acetamide with diglycolamine in water induces piperazine ring formation (86% yield).
Advantages Over Conventional Methods
Limitations
The cyclization step requires precise stoichiometry to prevent over-alkylation, which generates polymeric byproducts. Additionally, residual diglycolamine necessitates repeated methanol washes, increasing solvent consumption.
Comparative Analysis of Methodologies
Q & A
Q. What are the standard synthetic routes for 2-(2-Piperazin-1-ylethoxy)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and amidation. Key steps require precise control of temperature (40–80°C) , pH (7–9 for aqueous phases) , and reaction time (4–12 hours) . For example, coupling piperazine derivatives with chloroethoxy intermediates under inert atmospheres (e.g., nitrogen) minimizes side reactions. Purification via column chromatography or recrystallization ensures >95% purity .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Maximizes reaction rate without decomposition |
| Solvent | DMF/THF | Enhances solubility of intermediates |
| Catalyst | Triethylamine | Neutralizes HCl byproducts in amidation |
Q. Which analytical techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR ) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. NMR resolves piperazine ring protons (δ 2.5–3.5 ppm) and acetamide carbonyl signals (δ 170–175 ppm). Thin-layer chromatography (TLC ) with silica gel GF254 monitors reaction progress, using ethyl acetate/hexane (3:7) as the mobile phase .
Q. What safety protocols should be followed when handling this compound?
The compound may exhibit acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) . Use nitrile gloves , fume hoods , and self-contained breathing apparatus during synthesis. First aid for inhalation involves immediate fresh air exposure and medical consultation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from impurity profiles or scaling effects . For example, pilot-scale reactions () using steel reactors may introduce trace metals, altering kinetics. Systematic Design of Experiments (DoE) with variables like solvent polarity and catalyst loading can identify critical factors. Cross-validate results using HPLC-MS to detect low-abundance byproducts .
Q. What strategies optimize selective functionalization of the piperazine ring?
The piperazine moiety’s secondary amines are prone to over-alkylation. Protecting groups (e.g., Fmoc in ) or microwave-assisted synthesis (reducing reaction time to 1–2 hours) improve selectivity. Computational modeling (e.g., molecular dynamics simulations ) predicts steric and electronic effects of substituents on reactivity .
Q. How do structural modifications influence biological activity?
Substituting the acetamide’s aryl group (e.g., 4-fluorophenyl in ) enhances adenosine receptor binding affinity . Bioactivity assays (e.g., cAMP modulation in CHO cells ) quantify target engagement. Structure-activity relationship (SAR) models correlate logP values (1.5–3.0) with membrane permeability .
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Fluorophenyl substitution | 10× higher A₂A receptor affinity | |
| Methoxy group addition | Reduced hepatotoxicity |
Q. What computational tools predict metabolic pathways and degradation products?
BKMS_METABOLIC and PISTACHIO databases ( ) simulate Phase I/II metabolism. For instance, oxidative N-dealkylation of the piperazine ring is a primary pathway. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor) .
Methodological Considerations
- Reaction Monitoring : Use TLC (Rf = 0.3–0.5) or HPLC (C18 column, UV detection at 254 nm) for real-time analysis .
- Scale-Up Challenges : Transitioning from lab to pilot scale requires addressing heat transfer inefficiencies and mixing dynamics ().
- Data Reproducibility : Document lot-specific impurity profiles (e.g., residual solvents via GC-MS) and adhere to ICH Q3 guidelines for analytical validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
